Phase III Progression-Free Survival Superiority: Nirogacestat vs. Placebo in Desmoid Tumors
In the randomized, double-blind, placebo-controlled Phase III DeFi trial (NCT03785964), nirogacestat demonstrated superior progression-free survival (PFS) compared with placebo. Median PFS was not reached in the nirogacestat arm (median follow-up 33.6 months) versus 15.1 months in the placebo arm, corresponding to a 71% reduction in the risk of disease progression or death (HR=0.29; 95% CI: 0.15–0.55; p<0.001) [1]. No other gamma secretase inhibitor has established Phase III efficacy in desmoid tumors; crenigacestat (LY3039478) Phase I/II combination studies reported poor tolerability and did not establish a recommended Phase II dose in certain regimens [2]. RO4929097 remains in early-phase trials for solid tumors without desmoid-specific Phase III data [3].
| Evidence Dimension | Progression-free survival (PFS) and hazard ratio |
|---|---|
| Target Compound Data | Median PFS not reached (median follow-up 33.6 months); HR=0.29 vs placebo |
| Comparator Or Baseline | Placebo: median PFS 15.1 months |
| Quantified Difference | 71% relative risk reduction (HR=0.29, p<0.001) |
| Conditions | Phase III DeFi trial (NCT03785964); 142 patients with progressing desmoid tumors per RECIST v1.1 |
Why This Matters
For desmoid tumor models requiring clinically validated efficacy, nirogacestat is the only GSI with Phase III PFS data supporting its use.
- [1] Ratan R, et al. Efficacy and Safety of Long-Term Continuous Nirogacestat Treatment in Adults With Desmoid Tumors: Results From the DeFi Trial. J Clin Oncol. 2025;43(34):3646-3651. doi:10.1200/JCO-25-00582. View Source
- [2] A phase 1b study of crenigacestat (LY3039478) in combination with gemcitabine and cisplatin or gemcitabine and carboplatin in patients with advanced or metastatic solid tumors. Invest New Drugs. 2022;40(4):734-744. View Source
- [3] RO4929097 in Treating Young Patients With Relapsed or Refractory Solid Tumors, CNS Tumors, Lymphoma, or T-Cell Leukemia. Phase I/II clinical trial (NCT01088763). View Source
